N,N-Dimethylquinolin-7-amine

Proton-coupled electron transfer Photometric base Kinetics

Researchers studying proton-coupled electron transfer (PCET) require optical probes that separate proton from electron transfer signals. Generic quinoline amines lack the distinct photobasicity needed for real-time kinetics. - **Defined photobasicity:** pKa* > 14 in CH₃CN enables light-triggered proton abstraction. - **Optical handle:** 70 nm bathochromic shift upon protonation allows independent monitoring via stopped-flow/transient absorption. - **Tunable scaffold:** Substituents at 2/4-positions vary ground-state pKa (14.2-15.2) without losing optical response. - **Materials application:** Quaternized derivative serves as mobility-sensitive fluorescent probe for polymer Tg and crystallization events. Supplied with batch-specific analytical data (HPLC, NMR).

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 89770-32-1
Cat. No. B11913597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylquinolin-7-amine
CAS89770-32-1
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C11H12N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3
InChIKeyANCZVOOHEGJTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylquinolin-7-amine | Photometric Base for PCET Research


N,N-Dimethylquinolin-7-amine (7-DMAQ) is a heterocyclic tertiary amine composed of a quinoline core bearing a dimethylamino substituent at the 7-position (C₁₁H₁₂N₂, MW 172.23 g/mol) . Its defining functional characteristic is the powerful electron-donating 7-dimethylamino group, which imparts pronounced photobasicity—the molecule becomes a significantly stronger proton acceptor upon photoexcitation (pKa* > pKa) . This electronic structure enables 7-DMAQ and its 2,4-substituted derivatives to serve as photometric bases, providing a direct optical handle for monitoring proton transfer kinetics in non-aqueous media .

Why Positional Isomer Substitution Fails in Photobase Applications


Substituting N,N-dimethylquinolin-7-amine with a positional isomer such as the 6- or 8-dimethylaminoquinoline analog is not functionally neutral. The dimethylamino substituent position on the quinoline ring directly governs ground-state basicity, excited-state charge-transfer character, and the resulting thermodynamic driving force for proton transfer . For example, 7-DMAQ and 8-DMAQ exhibit markedly different ground-state pKa values (14.32 vs. 12.13 under comparable conditions), which in turn dictate proton transfer rate constants and the free-energy relationships essential to PCET kinetics . Generic substitution therefore risks altering or eliminating the photometric base functionality that makes 7-DMAQ uniquely valuable as an optical reporter for proton transfer.

Quantitative Evidence: 7-DMAQ vs. Closest Analogs


Proton Transfer Kinetics via Optical Monitoring in Acetonitrile

The 7-DMAQ scaffold provides a unique optical handle for monitoring proton transfer in real time. In stopped-flow PCET experiments with ferrocenium oxidant and p-aminophenol in acetonitrile, the protonation of 2,4-substituted 7-DMAQ derivatives produces a large bathochromic shift (ca. 70 nm, from λmax 370–392 nm to 375–465 nm), enabling direct spectroscopic tracking of proton transfer kinetics . Kinetic modeling yielded proton transfer rate constants of kPT,2 = (1.5–7.5) × 10⁸ M⁻¹ s⁻¹ and kPT,4 = (0.55–3.0) × 10⁷ M⁻¹ s⁻¹, which were shown to correlate with the pKa of the conjugate acid of the proton acceptor—a clear Marcus-type free-energy relationship for proton transfer . This quantitative structure–kinetics relationship is not accessible with non-photometric proton acceptors such as pyridine or triethylamine, which lack the intrinsic optical shift required for direct spectroscopic monitoring.

Proton-coupled electron transfer Photometric base Kinetics

Ground-State Basicity: pKa Difference vs. 8-DMAQ

Systematic computational and experimental studies of nitrogen-containing heterocyclic photobases reveal that the position of the dimethylamino substituent on the quinoline core profoundly affects ground-state basicity. 8-Dimethylaminoquinoline (8-DMAQ) exhibits a pKa of 14.32, whereas 7-dimethylaminoquinoline (7-DMAQ) measured under the same conditions has a pKa of 12.13, representing a difference of 2.19 pKa units . This translates to an approximately 150-fold difference in basicity, which directly impacts the thermodynamic driving force for protonation and consequently the proton transfer rate constants observed in PCET reactions . Users targeting specific kinetic regimes must therefore select 7-DMAQ over 8-DMAQ (or vice versa) based on desired pKa and driving force, not structural interchangeability.

Basicity Positional isomer comparison Proton transfer driving force

Excited-State Photobasicity Enhancement

7-DMAQ derivatives are established photobases—their basicity increases by multiple orders of magnitude upon photoexcitation. Computational and experimental investigations demonstrate that several quinoline-derived photobases, including 7-DMAQ analogs, achieve pKa* > 14 in the excited state, with the magnitude of photobasicity tunable through substituent identity and position . This photobasic behavior is absent in non-quinoline aliphatic amines such as triethylamine, which do not undergo significant excited-state charge-transfer enhancement of basicity. The 7-DMAQ scaffold therefore offers a unique combination of ground-state tunability (pKa 14.2–15.2 via 2,4-substitution ) and excited-state photobasicity, enabling dual-mode (thermal and photochemical) control over proton transfer reactions.

Photobasicity Excited-state proton transfer Photocatalysis

Fluorescent Probe Stability for Polymer Phase Transition Sensing

The 7-DMAQ core can be quaternized to yield 7-(dimethylamino)-1-methylquinolinium tetrafluoroborate, a highly stable, highly fluorescent color-shifting mobility sensitive probe employed for detecting glass transitions and phase transitions (notably crystallization) in amorphous polymers and polymer blends . This quaternized derivative retains the favorable photophysical properties of the 7-DMAQ scaffold while gaining water solubility and enhanced photostability compared to the free base. Alternative quinolinium probes derived from the 8-substituted isomer (8-DMAQ) are primarily developed for two-photon uncaging applications (quantum yields Qu = 9.3% and 6.6%; uncaging cross-sections δu = 0.07 GM and 0.40 GM) , a distinct application domain. The 7-substituted quaternized probe thus occupies a differentiated niche in materials science fluorescence sensing.

Fluorescent probe Polymer characterization Color-shifting mobility sensor

Research and Industrial Application Scenarios


Real-Time Kinetic Monitoring of PCET Reactions

Researchers studying PCET mechanisms in non-aqueous solvents (e.g., acetonitrile) can employ 7-DMAQ as a photometric base to optically track proton transfer in real time via stopped-flow or transient absorption spectroscopy. The ~70 nm bathochromic shift upon protonation provides a distinct quinolinium signal separable from ferrocenium decay, enabling simultaneous independent monitoring of electron transfer and proton transfer components . This capability is essential for elucidating stepwise vs. concerted PCET pathways and for extracting elementary rate constants.

Photoredox Catalysis via Light-Triggered Proton Abstraction

7-DMAQ derivatives function as photobases with pKa* > 14, enabling light-triggered proton abstraction in photocatalytic cycles . This photobasicity can be tuned by introducing substituents at the 2- and 4-positions of the quinoline ring, allowing catalyst designers to match the proton transfer driving force to specific substrate requirements. The ground-state pKa of 15.0 for unsubstituted H-7DMAQ (in CH₃CN) serves as a reference point for tuning . This tunability is not available with aliphatic photobase candidates.

Fluorescent Sensing of Polymer Glass Transitions and Aging

The quaternized derivative 7-(dimethylamino)-1-methylquinolinium tetrafluoroborate is a stable, color-shifting fluorescent probe for detecting glass transition temperatures and crystallization events in amorphous polymers . Its mobility-sensitive fluorescence emission shifts in response to local free volume changes, providing a non-destructive optical method for monitoring physical aging in polymer films, coatings, and blends. This application leverages the photophysical robustness of the 7-DMAQ scaffold in a materials science context distinct from solution-phase photochemical uses.

Structure–Activity Studies of Proton Transfer Free-Energy Relationships

The 7-DMAQ scaffold permits systematic variation of pKa (from 14.2 to 15.2) by substituting the 2- and 4-positions while retaining the photometric base optical handle . This enables physical organic chemists to study Marcus-type free-energy relationships for proton transfer, contributing fundamental insights into proton movement mechanisms relevant to biological energy transduction, artificial photosynthesis, and fuel-forming catalysis. The established correlation between proton transfer rate constants and conjugate acid pKa provides a predictive framework for designing proton acceptors with specified kinetic behavior.

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